molecular formula C3H5NO3 B14519261 3-(Hydroxyimino)propanoic acid CAS No. 62415-63-8

3-(Hydroxyimino)propanoic acid

Cat. No.: B14519261
CAS No.: 62415-63-8
M. Wt: 103.08 g/mol
InChI Key: XTKKYEXSKPSWOJ-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)propanoic acid (CAS: 178755-40-3) is a propanoic acid derivative featuring a hydroxyimino (-NOH) group at the β-position. Its molecular formula is C₁₀H₁₁NO₃, and it is structurally characterized by a Z-configuration of the imino group . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its reactivity stems from the electron-withdrawing hydroxyimino group, which influences its ability to form coordination complexes and participate in redox reactions.

Properties

IUPAC Name

3-hydroxyiminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c5-3(6)1-2-4-7/h2,7H,1H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKKYEXSKPSWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70796660
Record name 3-(Hydroxyimino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70796660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62415-63-8
Record name 3-(Hydroxyimino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70796660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydroxyimino)propanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of environmentally harmful reagents like sodium amalgam.

Industrial Production Methods: Industrial production of 3-(Hydroxyimino)propanoic acid often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyimino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Zinc dust and formic acid at 60°C.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Reduction: Amines.

    Oxidation: Nitriles or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyimino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)propanoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Antimicrobial Propanoic Acid Derivatives

Several β-substituted propanoic acid derivatives exhibit notable antimicrobial activity:

  • 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid (Compound 4a): Demonstrates broad-spectrum antimicrobial activity, likely due to its ability to chelate Mg²⁺ ions, disrupting bacterial metalloenzymes .
  • 3-Hydroxy-, 3-(1H-imidazol-4-yl)-, and 3-(4-hydroxyphenyl)propanoic acid derivatives: These compounds exhibit high antibacterial and antifungal activity, with potency influenced by substituent electronegativity and hydrogen-bonding capacity .

Key Structural Insight : The presence of aromatic or heterocyclic substituents at the β-position enhances antimicrobial efficacy by promoting target binding or membrane disruption.

Anticancer Propanoic Acid Derivatives

Derivatives with aryl or aminoaryl substitutions show promise in oncology:

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Compounds 1–36 in this series display structure-dependent anticancer activity, with IC₅₀ values varying based on substituent polarity and steric effects. For example, nitro- or methoxy-substituted derivatives exhibit enhanced cytotoxicity against cancer cell lines .
  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Isolated from Lysimachia christinae, this natural derivative inhibits Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL), highlighting its dual role in antimicrobial and anticancer research .

Mechanistic Note: Anticancer activity often correlates with antioxidant properties, as seen in derivatives that scavenge free radicals and induce apoptosis .

Structural and Metabolic Analogs

  • 3-(3′-Hydroxyphenyl)propanoic acid: A colon metabolite of dietary polyphenols, this compound inhibits colon cancer cell proliferation by modulating metabotypes (e.g., high-producer vs. low-producer profiles) .
  • 3-(2-Thienyl)propanoic acid: Used in materials science and drug discovery, its thiophene ring enhances π-π stacking interactions, distinguishing it from phenyl-substituted analogs .
  • 3-Phenylpropanoic acids (3-PPAs): Crystal structure analyses reveal that substituents like trifluoromethyl groups increase thermal stability and influence supramolecular packing, which is critical for solid-state applications .

Data Tables

Table 1: Key Propanoic Acid Derivatives and Their Bioactivities

Compound Name Substituent/Modification Bioactivity Reference
3-(Hydroxyimino)propanoic acid β-Hydroxyimino (Z-configuration) Synthetic intermediate
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenylamino Anticancer (IC₅₀ < 10 μM)
3-(2-Thienyl)propanoic acid 2-Thienyl Material science applications
3-(3′-Hydroxyphenyl)propanoic acid 3′-Hydroxyphenyl Colon cancer cell inhibition
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid Quinoline ring Antimicrobial (broad-spectrum)

Table 2: Structural Comparison of 3-Phenylpropanoic Acids

Compound Name Substituent Thermal Stability (°C) Key Application
3-Phenylpropanoic acid Phenyl 150–160 Coordination chemistry
3,5-Bistrifluoromethylhydrocinnamic acid CF₃ groups 200–210 Crystal engineering
3-(4-Hydroxyphenyl)propanoic acid 4-Hydroxyphenyl 170–180 Antioxidant formulations

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